molecular formula C12H14N2O2 B095437 2,6-diaziridinyl-1,4-benzoquinone CAS No. 18735-47-2

2,6-diaziridinyl-1,4-benzoquinone

Cat. No.: B095437
CAS No.: 18735-47-2
M. Wt: 218.25 g/mol
InChI Key: IWVCOLOPRNYONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diaziridinyl-1,4-benzoquinone typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-diaziridinyl-1,4-benzoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-diaziridinyl-1,4-benzoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diaziridinyl-1,4-benzoquinone involves its ability to form DNA interstrand cross-links. This process is facilitated by the aziridinyl groups, which react with nucleophilic sites on the DNA. The compound is most effective under reductive conditions, where it can be reduced to a more reactive form. The DNA cross-linking leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaziridinyl-1,4-benzoquinone: Similar in structure but lacks the methyl groups.

    3,6-Bis(2-hydroxyethyl)amino-2,5-diaziridinyl-1,4-benzoquinone: Contains hydroxyethyl groups instead of methyl groups.

    3,6-Bis(carboxyamino)-2,5-diaziridinyl-1,4-benzoquinone: Contains carboxyamino groups instead of methyl groups

Uniqueness

2,6-diaziridinyl-1,4-benzoquinone is unique due to the presence of methyl groups, which can influence its reactivity and solubility. The methyl groups can also affect the compound’s ability to interact with biological molecules, potentially enhancing its antitumor activity .

Properties

CAS No.

18735-47-2

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3

InChI Key

IWVCOLOPRNYONP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3

Key on ui other cas no.

18735-47-2

Synonyms

2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone
MeDZQ

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.